molecular formula C8H8BrNO B1633358 2-Bromo-1-phenyl-1-ethanone oxime

2-Bromo-1-phenyl-1-ethanone oxime

Cat. No.: B1633358
M. Wt: 214.06 g/mol
InChI Key: CPIZBNJPBHXWFN-UHFFFAOYSA-N
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Description

2-Bromo-1-phenyl-1-ethanone oxime (CAS 14181-72-7) is a brominated aromatic oxime derivative characterized by a phenyl group attached to a bromoethanone backbone and an oxime functional group. It is widely used in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals. Its structure enables participation in nucleophilic substitution reactions and coordination chemistry due to the oxime moiety’s ability to act as a ligand . The compound is classified as hazardous (Risk Phrase R34: "Causes burns") and requires careful handling during synthesis and application .

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

N-(2-bromo-1-phenylethylidene)hydroxylamine

InChI

InChI=1S/C8H8BrNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2

InChI Key

CPIZBNJPBHXWFN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NO)CBr

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight
2-Bromo-1-phenyl-1-ethanone oxime 14181-72-7 Para (H) C₈H₈BrNO 214.06 g/mol
2-Bromo-1-(4-fluorophenyl) variant 334709-76-1 Para (F) C₈H₇BrFNO 232.05 g/mol
(E)-1-(2-bromophenyl) variant 1040191-55-6 Ortho (Br) C₈H₈BrNO 214.06 g/mol

Physicochemical Properties

Thermal Stability

  • 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole): Decomposes at 247.6°C, highlighting how electron-deficient aromatic systems may reduce thermal resilience compared to brominated oximes .

Crystallographic Features

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone (a related ketone): Crystallizes in orthorhombic space group Pbc2₁ with a density of 1.675 g·cm⁻³, suggesting dense packing due to hydroxyl group interactions .
  • 2-Bromo-1-(4-methoxyphenyl)ethanone: Exhibits a mean C–C bond length of 0.009 Å and an R factor of 0.054 in crystallographic studies, indicating precise molecular geometry .

Preparation Methods

Electrophilic Aromatic Substitution

The most widely reported method involves brominating acetophenone in acetic acid with hydrobromic acid (HBr) as a catalyst. In this process, 50 mmol of acetophenone is dissolved in 50 mL acetic acid and cooled to 0–5°C in an ice bath. Bromine (50 mmol), diluted in 2.5 mL acetic acid, is added dropwise under vigorous stirring to minimize di-bromination byproducts. After 2 hours at room temperature, the mixture is quenched in ice water, yielding 2-bromo-1-phenylethanone as a crystalline solid (m.p. 46°C). This step achieves 75% yield after purification via methanol/water crystallization.

Key advantages include:

  • Selectivity : Para-bromination dominates due to acetophenone’s directing effects.
  • Scalability : The ice-water quench facilitates rapid precipitation, enabling industrial-scale production.

Alternative Halogenation Strategies

While less common, Grignard reagent-based methods offer pathways to high-purity intermediates. For example, reacting meta-halo benzotrifluoride with magnesium in toluene forms a Grignard complex, which reacts with ketenes to yield halogenated acetophenones. Although optimized for trifluoromethyl derivatives, this approach can be adapted for brominated analogs by substituting bromobenzotrifluoride (96% meta-isomer purity). Transition metal ligands like Fe(AcAc)₃ enhance coupling efficiency, achieving 1:0.95–1.25 molar ratios of Grignard complex to ketene.

Oximation of 2-Bromo-1-phenylethanone

Hydroxylamine-Mediated Oxime Formation

The brominated ketone undergoes oximation using hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol. A representative procedure dissolves 15 mmol of 2-bromo-1-phenylethanone and 30 mmol NH₂OH·HCl in 75 mL ethanol, alkalinized to pH 14 with 15 N NaOH. Refluxing for 3 hours followed by hydrochloric acid neutralization (pH 5) precipitates the oxime, which is crystallized from methanol (m.p. 166°C, 57% yield).

Critical factors :

  • pH Control : Maintaining alkaline conditions during reflux prevents premature protonation of the hydroxylamine nucleophile.
  • Solvent Selection : Ethanol balances reactivity and solubility, whereas dichloromethane improves yields in O-acylated derivatives.

Stereochemical Outcomes and Isomer Isolation

The oxime exists as syn (Z) and anti (E) isomers, with ratios influenced by reaction conditions. For instance, using dry dichloromethane and room-temperature stirring favors the anti isomer (cis:trans = 13:87). Chromatographic separation on silica gel with ethyl acetate/hexane eluents isolates pure isomers, crucial for applications requiring stereochemical precision.

Advanced Purification and Characterization

Crystallization Techniques

Post-synthetic purification employs solvent pairs like ethyl acetate/n-hexane or cyclopentane/water to remove unreacted ketone and inorganic salts. Cyclic hydrocarbons (e.g., cyclohexane) enhance crystal lattice stability, achieving >99% purity for agrochemical intermediates.

Analytical Data

  • Melting Points : 166°C (oxime), 46°C (bromo ketone intermediate).
  • Spectroscopic Identification :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.28–7.63 (aromatic protons), 4.11–4.78 (oxime CH₂Br).
    • IR : N–O stretch at 930 cm⁻¹, C=N at 1640 cm⁻¹.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity Isomer Ratio (Z:E)
Bromination/Oximation HBr, Br₂, NH₂OH·HCl 0–25°C, reflux 57% >95% 51:49
Grignard Synthesis Mg, Fe(AcAc)₃, NH₂OH·SO₄ Toluene, 40–45°C 80–85% >99% N/A
Solvent-Free Oximation NH₂OH·HCl, NaOH Ethanol, reflux 62% 90% 13:87

Key observations :

  • Bromination/Oximation : Optimal for lab-scale synthesis but requires hazardous bromine handling.
  • Grignard Routes : Higher yields and purity suit industrial applications despite complex setups.

Q & A

Basic Question: What are the common synthetic routes for preparing 2-bromo-1-phenyl-1-ethanone oxime, and what experimental conditions optimize yield?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution of bromine in 2-bromo-1-phenyl-1-ethanone with hydroxylamine. Key steps include:

  • Substitution Reaction : Reacting 2-bromo-1-phenyl-1-ethanone with hydroxylamine hydrochloride in ethanol/water under reflux (60–80°C) for 4–6 hours .
  • Purification : Crystallization from ethanol or dichloromethane/hexane mixtures improves purity (>95%) .
  • Yield Optimization : Excess hydroxylamine (1.5–2 eq.) and controlled pH (neutral to slightly basic) minimize side reactions like oxidation or over-substitution .

Basic Question: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H NMR (CDCl3_3) shows a singlet for the oxime proton (~8.5–9.0 ppm) and aromatic protons (7.3–7.8 ppm). 13^{13}C NMR confirms the carbonyl carbon (~190 ppm) and oxime carbon (~150 ppm) .
    • IR : Strong C=O stretch (~1680 cm1^{-1}) and N–O stretch (~930 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves stereochemistry. Example parameters: space group P21/cP2_1/c, R factor <0.06, and mean C–C bond length 1.48 Å .

Basic Question: How should researchers handle stability and storage concerns for this compound?

Methodological Answer:

  • Stability : Limited data exist, but analogs suggest sensitivity to light and moisture. Store in amber glass at –20°C under inert gas (N2_2) .
  • Decomposition Risks : Avoid strong acids/bases and elevated temperatures (>100°C) to prevent hydrolysis or elimination reactions .

Advanced Question: What mechanistic insights explain the reactivity of the bromine substituent in nucleophilic substitutions?

Methodological Answer:
The electron-withdrawing phenyl and carbonyl groups polarize the C–Br bond, enhancing its susceptibility to nucleophilic attack. Kinetic studies (e.g., using 79^{79}Br/81^{81}Br isotope effects) reveal an SN_N2 mechanism in polar aprotic solvents (e.g., DMF), while protic solvents favor SN_N1 pathways due to stabilization of the carbocation intermediate .

Advanced Question: What challenges arise in determining the crystal structure of this oxime derivative?

Methodological Answer:

  • Twinning : Crystals may exhibit twinning due to flexible oxime conformation, requiring data collection at multiple orientations .
  • Disorder : Bromine’s high electron density can cause positional disorder; refine using restraints in SHELXL .
  • Data Quality : High-resolution data (≤0.8 Å) and low R factors (<0.05) are critical for accurate hydrogen bonding analysis (e.g., O–H···N interactions) .

Advanced Question: How can researchers resolve contradictions in reported spectroscopic data across studies?

Methodological Answer:

  • Cross-Validation : Compare with databases (NIST WebBook, PubChem) and replicate experiments under standardized conditions (solvent, temperature) .
  • Dynamic Effects : Consider tautomerism (e.g., syn/anti oxime isomers) affecting NMR/IR signals. Variable-temperature NMR can identify equilibrium shifts .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : NIOSH-approved respirators (P95 for particulates), nitrile gloves, and chemical goggles .
  • Ventilation : Use fume hoods to limit inhalation exposure. No occupational exposure limits are established, but assume toxicity akin to brominated ketones .

Advanced Question: How can researchers design studies to evaluate the biological activity of this oxime derivative?

Methodological Answer:

  • In Vitro Assays : Screen for antimicrobial activity (MIC assays against Gram+/Gram– bacteria) or anticancer potential (MTT assays on cell lines) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., para-methoxy or chloro analogs) to correlate electronic effects with bioactivity .

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